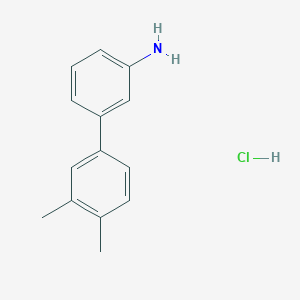
3',4'-Dimethyl-biphenyl-3-ylamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’,4’-Dimethyl-biphenyl-3-ylamine hydrochloride is a chemical compound with the molecular formula C14H15N . It is also known by other synonyms such as 3’,4’-Dimethyl-biphenyl-3-amine . This compound can be purchased from various suppliers for use in pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of 3’,4’-Dimethyl-biphenyl-3-ylamine hydrochloride consists of 14 carbon atoms, 15 hydrogen atoms, and 1 nitrogen atom . The molecular weight of the compound is 197.28 .Physical And Chemical Properties Analysis
The physical and chemical properties of 3’,4’-Dimethyl-biphenyl-3-ylamine hydrochloride include a molecular weight of 197.28 . Other properties such as melting point, boiling point, and density were not found in the sources I accessed.科学的研究の応用
Neurokinin-1 Receptor Antagonist Development
- Harrison et al. (2001) investigated a water-soluble neurokinin-1 receptor antagonist with potential applications in treating emesis and depression, highlighting its high solubility and effectiveness in pre-clinical tests (Harrison et al., 2001).
Antimicrobial Properties
- Kumar et al. (2017) synthesized novel isoxazoline-incorporated pyrrole derivatives, including compounds with a structure related to 3',4'-Dimethyl-biphenyl-3-ylamine hydrochloride, and evaluated their antibacterial activity (Kumar et al., 2017).
Nonlinear Optical Properties
- Rahulan et al. (2014) synthesized a novel compound related to this compound and investigated its nonlinear optical properties, revealing potential applications in optical device technologies (Rahulan et al., 2014).
Biological Activity of Metal Complexes
- Al‐Hamdani and Al Zoubi (2015) explored new metal complexes involving a tridentate ligand structurally related to this compound, focusing on their spectroscopic characterization and potential biological activity (Al‐Hamdani & Al Zoubi, 2015).
pH and Solvent Protonicity Monitoring
- Maus and Rurack (2000) investigated 4-dimethylamino-4′-cyano-substituted biphenyls, which are structurally similar to this compound, for their potential as pH-sensitive fluorescent probes (Maus & Rurack, 2000).
Synthesis of Structurally Diverse Compounds
- Roman (2013) used a compound structurally related to this compound in various alkylation and ring closure reactions to create a diverse library of compounds (Roman, 2013).
Synthesis and Antiviral Properties
- Patil et al. (1992) synthesized derivatives of carbocyclic 2'-deoxyguanosine, starting from a compound similar to this compound, to evaluate their antiviral potential (Patil et al., 1992).
Cytotoxic Heterocyclic Compounds
- Mansour et al. (2020) explored the use of a propenone derivative, structurally related to this compound, in synthesizing new cytotoxic heterocyclic compounds (Mansour et al., 2020).
Ylide Intermediates in Rearrangements
- Laird et al. (1980) studied thermal rearrangements of a compound structurally similar to this compound, providing insights into mechanisms involving ylide intermediates (Laird et al., 1980).
将来の方向性
The future directions of research and applications involving 3’,4’-Dimethyl-biphenyl-3-ylamine hydrochloride are not explicitly mentioned in the sources I found. Given its availability for pharmaceutical testing , it’s possible that it could have applications in drug development or other areas of chemical research.
特性
IUPAC Name |
3-(3,4-dimethylphenyl)aniline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N.ClH/c1-10-6-7-13(8-11(10)2)12-4-3-5-14(15)9-12;/h3-9H,15H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPUAICFCIFZTGS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=CC=C2)N)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2376146.png)


![Tert-butyl 6-(difluoromethyl)-6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B2376151.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-((3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2376154.png)
![3-Bromo-2-[(4-chlorophenyl)sulfanylmethyl]-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indole](/img/structure/B2376155.png)
![3-(benzenesulfonyl)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)propanamide](/img/structure/B2376156.png)
![N-(3-chlorophenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2376157.png)
![tert-butyl 4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxylate](/img/structure/B2376158.png)


![4-Chloro-2-[(4-methylbenzyl)sulfanyl][1]benzothieno[3,2-d]pyrimidine](/img/structure/B2376166.png)
![2-(3,5-dimethylisoxazol-4-yl)-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide](/img/structure/B2376167.png)

